molecular formula C4H6ClN3O2S B1435840 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide CAS No. 1882441-17-9

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide

Cat. No.: B1435840
CAS No.: 1882441-17-9
M. Wt: 195.63 g/mol
InChI Key: RRKDVNMXBYAUET-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide is a heterocyclic compound that contains both chlorine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide typically involves the chlorination of 1-methylimidazole followed by sulfonation. One common method includes the reaction of 1-methylimidazole with thionyl chloride to introduce the chlorine atom at the 2-position. The resulting 2-chloro-1-methylimidazole is then treated with a sulfonating agent such as chlorosulfonic acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of natural substrates, making it effective in enzyme inhibition. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-3-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKDVNMXBYAUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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